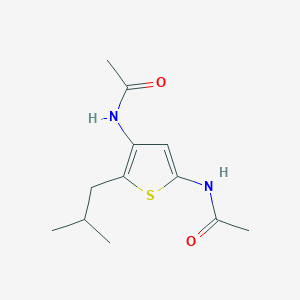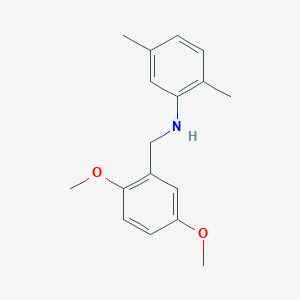
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic coumarin derivative with potential anti-inflammatory, antithrombotic, and antioxidant properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and diabetes.
Wirkmechanismus
The exact mechanism of action of 3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, thrombosis, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB), which are all involved in the inflammatory response. It has also been shown to inhibit the activity of thromboxane A2 (TXA2) synthase, which is involved in platelet aggregation and thrombosis. In cancer, it has been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are involved in angiogenesis and cancer cell invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cardiovascular disorders, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can contribute to the development of atherosclerosis. It has also been shown to reduce platelet aggregation and thrombus formation, which can help prevent the development of thrombosis. In cancer, it has been shown to induce apoptosis and inhibit angiogenesis, which can help prevent the growth and spread of cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce oxidative stress, which can help prevent the development of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively low molecular weight, which makes it easy to handle and administer. However, one limitation is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to study its potential synergistic effects with other drugs or natural compounds. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one can be synthesized by the condensation reaction of 3-chloro-4,8-dimethylcoumarin with 7-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at a temperature of 70-80°C for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, it has been shown to have anti-inflammatory and antithrombotic effects, which can help prevent the development of atherosclerosis and thrombosis. In cancer, it has been shown to have anticancer effects by inducing apoptosis and inhibiting angiogenesis. In diabetes, it has been shown to have antioxidant effects and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
3-chloro-7-methoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-8-4-5-9(15-3)7(2)11(8)16-12(14)10(6)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMQZNVOIMXJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)



![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)



![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)